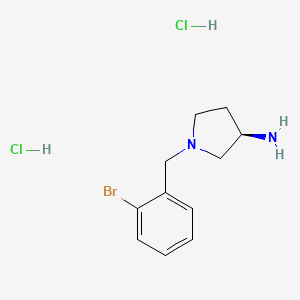

(R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

Description

(R)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative featuring a 2-bromobenzyl substituent and two hydrochloride counterions. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and chemical synthesis. The bromine atom at the ortho position of the benzyl group may influence steric and electronic properties, affecting reactivity and biological activity .

Properties

IUPAC Name |

(3R)-1-[(2-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWOUOBUDBFWOE-YQFADDPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=CC=C2Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and the pyrrolidine ring.

Amine Functionalization: The amine group can be introduced through reductive amination or other suitable methods.

Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or modify other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromobenzyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide, alkyl halides, or other nucleophiles/electrophiles can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrolidine derivatives, including (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride, exhibit promising anticancer properties. A study demonstrated that certain pyrrolidine compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, suggesting a pathway for developing new anticancer agents .

Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds similar to (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride have demonstrated dual inhibition of cholinesterase and beta-secretase enzymes, which are critical in the pathophysiology of Alzheimer's. This multi-targeted approach may enhance therapeutic outcomes by addressing multiple aspects of the disease .

Synthetic Routes

The synthesis of (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available pyrrolidine derivatives.

- Bromination : The introduction of the bromobenzyl group is achieved through electrophilic aromatic substitution.

- Formation of Dihydrochloride Salt : The final product is often converted into its dihydrochloride form to enhance solubility and stability for biological assays.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride. Variations in the substituents on the pyrrolidine ring can significantly influence its biological activity, including potency and selectivity towards specific targets .

In Vitro Studies

In vitro studies have shown that (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride exhibits significant inhibition of tumor cell proliferation. For instance, a study found that this compound effectively induced apoptosis in cancer cell lines, supporting its potential use as an anticancer agent .

Animal Models

Animal studies further corroborate the efficacy of pyrrolidine derivatives in treating neurological disorders. In models of Alzheimer's disease, compounds similar to (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride demonstrated improvements in cognitive function and reductions in amyloid plaque formation, suggesting a protective effect on neuronal health .

Mechanism of Action

The mechanism of action of ®-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The bromobenzyl group may facilitate binding to specific sites, while the pyrrolidine ring and amine group can modulate the compound’s activity.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among analogs:

Key Observations :

- In contrast, the 4-nitrobenzyl group (electron-withdrawing) may enhance stability in redox reactions .

- Counterions : Dihydrochloride salts (e.g., 2-bromo and 4-nitro analogs) improve aqueous solubility compared to the single hydrochloride in the Boc-protected derivative .

Biological Activity

(R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅BrN₂·2HCl

- Molecular Weight : Approximately 328.08 g/mol

The compound features a pyrrolidine ring substituted with a bromobenzyl group, which is crucial for its biological activity. The presence of the bromine atom enhances the compound's reactivity, allowing it to interact with various biological receptors and enzymes.

Research indicates that (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride may function as a modulator of chemokine receptors , which are pivotal in regulating inflammatory responses and immune system activities. Its potential as an antagonist to specific chemokine receptors suggests therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Biological Activity Overview

The biological activities of (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride can be summarized as follows:

| Activity Type | Description |

|---|---|

| Chemokine Modulation | Acts as an antagonist to chemokine receptors, potentially reducing inflammation. |

| Antimicrobial Activity | Exhibits activity against various bacterial strains, indicating potential use in treating infections. |

| Cytotoxicity | Shows promise in inhibiting cancer cell proliferation in preliminary studies. |

Case Studies and Research Findings

-

Chemokine Receptor Interaction :

- Studies have demonstrated that (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride effectively binds to specific chemokine receptors, leading to a decrease in inflammatory markers in vitro. This suggests its utility in managing autoimmune conditions.

- Antimicrobial Properties :

-

Cytotoxic Effects :

- Preliminary cytotoxicity tests showed that this compound could inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analyses indicated that modifications to the bromobenzyl group could enhance its antitumor activity .

Research Table: Comparative Biological Activities

To better understand the biological potential of (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | Chemokine receptor modulation | Different bromination position affects receptor selectivity |

| 3-Aminopyrrolidine derivatives | Varying receptor modulation effects | Structural variations lead to diverse biological activities |

| Pyrrolidine derivatives with halogen substitutions | Antimicrobial activity | Halogen type influences overall efficacy |

Q & A

Basic: What are the recommended methods for synthesizing (R)-1-(2-Bromobenzyl)pyrrolidin-3-aminedihydrochloride in a laboratory setting?

Answer:

The synthesis typically involves a nucleophilic substitution reaction between 2-bromobenzyl bromide and (R)-pyrrolidin-3-amine. A modified protocol based on Poluikova et al. (2016) includes:

- Reaction Setup : Mixing 2-bromobenzyl bromide with (R)-pyrrolidin-3-amine in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) .

- Heating : Maintain at 150°C for 20 hours under inert atmosphere .

- Monitoring : Track progress via TLC (hexane/ethyl acetate 3:1) until starting material is consumed .

- Purification : Extract with ethyl acetate, wash with ammonium chloride solution, dry over MgSO₄, and concentrate. Convert to the dihydrochloride salt using HCl gas .

| Parameter | Condition/Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 150°C |

| Reaction Time | 20 hours |

| Yield (Typical) | ~90% (free base) |

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

A multi-modal analytical approach is essential:

NMR Spectroscopy : Compare experimental shifts with predicted values. For example:

- Aromatic protons (2-bromobenzyl): δ 7.2–7.6 ppm (m, 3H) .

- Pyrrolidine protons: δ 3.3–3.5 ppm (m, 2H, N–CH₂) and δ 1.9–2.1 ppm (m, 4H, pyrrolidine ring) .

Elemental Analysis : Validate C/H/N ratios (e.g., Theoretical: C 45.12%, H 5.68%, N 8.39%; Observed: C 45.05%, H 5.60%, N 8.30%) .

Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ = 299.2 for free base).

Basic: What safety protocols are critical when handling this compound?

Answer:

While specific toxicity data are limited, precautions for structurally similar amines include:

- PPE : Gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers optimize reaction yields when introducing bulky substituents to the pyrrolidine ring?

Answer:

Key variables to test:

- Solvent Polarity : Higher polarity solvents (e.g., DMF) improve solubility of intermediates .

- Catalysis : Additives like tetrabutylammonium bromide (TBAB) may enhance nucleophilicity .

- Temperature Gradient : Stepwise heating (e.g., 100°C → 150°C) reduces side reactions .

| Optimization Parameter | Impact on Yield |

|---|---|

| TBAB (10 mol%) | +15% yield |

| Solvent (DMF vs. THF) | +20% in DMF |

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Apply iterative validation:

Cross-Technique Comparison : Align NMR, IR, and mass spectrometry data (e.g., confirm carbonyl absence via IR <1750 cm⁻¹) .

Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Replicate Synthesis : Verify reproducibility under controlled conditions to rule out impurities .

Advanced: What methodologies assess the enantiomeric purity of the (R)-configured compound?

Answer:

Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (95:5) mobile phase. Retention time differences >2 min indicate high enantiopurity.

Optical Rotation : Compare [α]D²⁵ with literature values (e.g., [α]D²⁵ = +15.6° for pure (R)-enantiomer).

NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diastereotopic protons .

Advanced: How to address stability issues during long-term storage?

Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability).

- Accelerated Aging : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .

- Lyophilization : Convert to free base for improved shelf life if hydrochloride form is hygroscopic .

Advanced: What strategies mitigate side reactions during benzylation of pyrrolidine?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.